molecular formula C30H46O2 B073049 4,4'-Ethylenebis(2,6-di-tert-butylphenol) CAS No. 1516-94-5

4,4'-Ethylenebis(2,6-di-tert-butylphenol)

Cat. No. B073049
CAS RN: 1516-94-5
M. Wt: 438.7 g/mol
InChI Key: LRRMGPGVHYPBPL-UHFFFAOYSA-N
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Description

4,4’-Ethylenebis(2,6-di-tert-butylphenol) is a diarylmethane . It is also known as H2-4DBP and could be used as a ligand to react with sets of M (OR)x and MRx . The molecular formula is C30H46O2 . The average mass is 438.685 Da and the monoisotopic mass is 438.349792 Da .


Molecular Structure Analysis

The molecular structure of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is based on its molecular formula C30H46O2 . For a more detailed view of the structure, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) include a molecular weight of 424.66 , a density of 0.99 g/cm3 at 20 °C , and a melting point of 153-156 °C . It is a solid with a vapor pressure of less than 0.1 hPa at 25 °C .

Safety And Hazards

The safety data sheet (SDS) for 4,4’-Methylenebis(2,6-di-tert-butylphenol) can be downloaded for detailed safety and hazard information .

properties

IUPAC Name

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMGPGVHYPBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934300
Record name 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Ethylenebis(2,6-di-tert-butylphenol)

CAS RN

1516-94-5
Record name 4,4′-(1,2-Ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Ethylenebis(2,6-di-tert-butylphenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-ETHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LGY5PJDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The electrolysis cell was charged with 300 milliliters of 10 percent aqueous acetonitrile and 6.9 grams (0.03 mole) of tetraethylammonium perchlorate. Nitrogen gas was passed through the system while 4.4 grams (0.02 mole) of 2,6-di-t-butyl-4-methylphenol, and 0.108 gram (0.002 mole) of sodium methoxide were added. The electrolysis was conducted at ambient temperatures under a nitrogen atmosphere at an anode potential of +0.35 volt (versus the saturated calomel electrode). The initial current of 210 milliamperes decreased to 16 milliamperes over the 10-hour electrolysis period. Upon completion of the electrolysis, the reaction mixture was acidified with 2.0 milliliters of concentrated hydrochloric acid and allowed to stand overnight (about 15 hours). The graphite felt anode was washed with two 50-milliliter portions of chloroform to remove the precipitate which had collected thereon during both the electrolysis and the standing period. The chloroform solution was dried over anhydrous magnesium sulfite and evaporated in vacuo to yield pure crystals of 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane (3.88 grams, 88.6 percent), melting point 170°-171° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step Two
[Compound]
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6.9 g
Type
catalyst
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Six

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